molecular formula C20H17N5O4 B10862891 N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)

N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)

Cat. No.: B10862891
M. Wt: 391.4 g/mol
InChI Key: ACQQVZXJOJZWHO-XHQRYOPUSA-N
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Description

2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, benzoyl, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 2-hydroxybenzoic acid with hydrazine to form a hydrazide intermediate, followed by further reactions with pyrrole derivatives and benzoyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would focus on ensuring the safety and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[5-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-1H-pyrrol-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C20H17N5O4/c26-17-7-3-1-5-15(17)19(28)24-21-11-13-9-10-14(23-13)12-22-25-20(29)16-6-2-4-8-18(16)27/h1-12,23,26-27H,(H,24,28)(H,25,29)/b21-11+,22-12+

InChI Key

ACQQVZXJOJZWHO-XHQRYOPUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(N2)/C=N/NC(=O)C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(N2)C=NNC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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